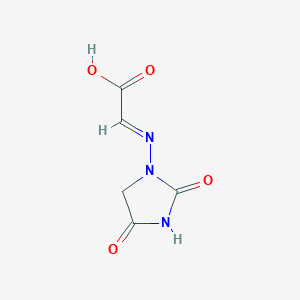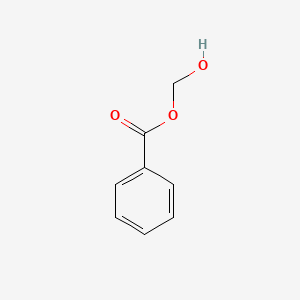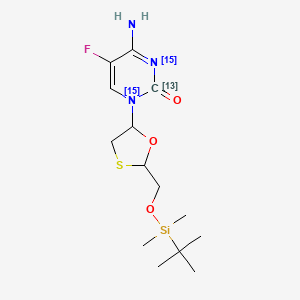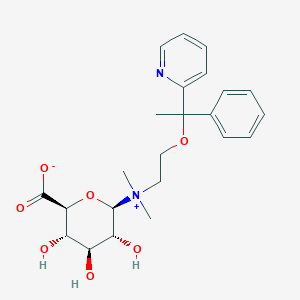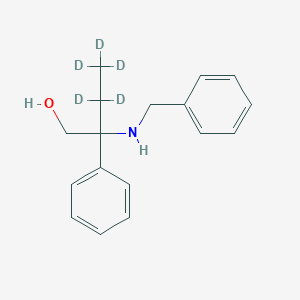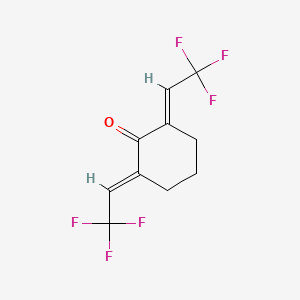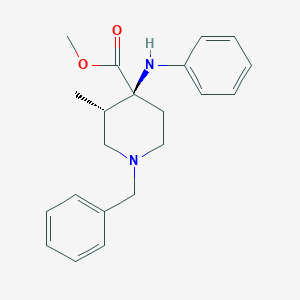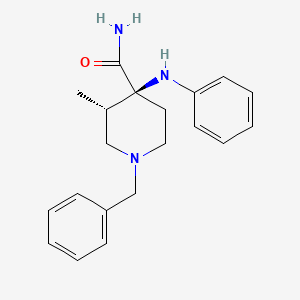
BMS 599626-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (EGFR) and HER2. This compound has shown significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of BMS 599626-d4 involves several steps, including the formation of pyrrolotriazine analogs. The synthetic route typically includes the reaction of specific starting materials under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
BMS 599626-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS 599626-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and receptor signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
Industry: Utilized in the development of new cancer therapies and in the optimization of existing treatment protocols .
Mechanism of Action
BMS 599626-d4 exerts its effects by inhibiting the kinase activity of HER1 and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the formation of HER1/HER2 heterodimers, further disrupting receptor signaling and tumor growth .
Comparison with Similar Compounds
BMS 599626-d4 is unique in its high selectivity for HER1 and HER2, with minimal interaction with other protein kinases. Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2.
Cetuximab: A monoclonal antibody that targets HER1.
Gefitinib: A small molecule inhibitor of HER1.
Compared to these compounds, this compound offers the advantage of inhibiting both HER1 and HER2, as well as their heterodimer formation, which may result in improved therapeutic efficacy .
Properties
CAS No. |
1330172-72-9 |
|---|---|
Molecular Formula |
C₂₇H₂₃D₄FN₈O₃ |
Molecular Weight |
534.58 |
Synonyms |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



